molecular formula C13H7Cl2N3O3 B2993888 2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-13-0

2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2993888
CAS No.: 862809-13-0
M. Wt: 324.12
InChI Key: NCUWMMRMGDRZRK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862809-13-0) is a high-purity chemical compound offered for research and development purposes. This small molecule features a 1,3,4-oxadiazole ring, a heterocycle recognized in medicinal chemistry as a versatile scaffold with diverse pharmacological potential . The 1,3,4-oxadiazole nucleus is a known bioisostere for ester and amide functional groups, which can influence the compound's pharmacokinetic properties and its ability to engage in hydrogen bonding with biological targets . Researchers are exploring compounds with this core structure for a variety of applications, including as inhibitors for specific enzymes . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O3/c14-7-3-4-8(9(15)6-7)11(19)16-13-18-17-12(21-13)10-2-1-5-20-10/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUWMMRMGDRZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions.

    Attachment of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Substitution on the benzamide core: The dichloro groups are introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The dichloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs due to its potential biological activities.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The exact mechanism of action of 2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole moieties can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Benzamide Substituent Oxadiazole Substituent Key Properties/Activities Reference
Target Compound : this compound 2,4-Dichloro Furan-2-yl High lipophilicity (Cl groups); potential antifungal/antibacterial activity (inferred from analogs)
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 4-Sulfamoyl (cyclohexyl-ethyl) Furan-2-yl Antifungal activity against C. albicans (MIC: 100 µg/mL); thioredoxin reductase inhibition
Compound 3 (): 4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Chloro 4-Chlorophenyl Anti-inflammatory activity; IR: C=O (1668 cm⁻¹), C-Cl (778 cm⁻¹)
4-Cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887883-21-8) 4-Cyano Furan-2-yl Increased polarity (cyano group); uncharacterized bioactivity
HSGN-235 (): 3-Fluoro-4-(trifluoromethoxy)-N-[5-(4-trifluoromethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Fluoro-4-(trifluoromethoxy) 4-Trifluoromethylphenyl Antibacterial activity against Neisseria gonorrhoeae; enhanced electron-withdrawing effects
Compound 5a (): 4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide Unsubstituted 4-Chlorophenyl (methoxy linker) Cytotoxicity (IC₅₀: 18.7 µM vs. HeLa cells); improved solubility due to methoxy spacer

Key Observations:

Benzamide Substituents: Electron-withdrawing groups (e.g., Cl, CF₃, CN) enhance stability and binding to hydrophobic enzyme pockets. The 2,4-dichloro configuration in the target compound may improve steric and electronic interactions compared to monosubstituted analogs .

Oxadiazole Substituents :

  • Aromatic substituents (e.g., phenyl, furan) increase π-π stacking interactions. The furan-2-yl group in the target compound offers a balance between hydrophobicity and moderate polarity, contrasting with bulkier groups like naphthofuran () .

Biological Activities :

  • Antifungal activity is prominent in sulfamoyl derivatives (LMM11), while halogenated benzamides (e.g., Compound 3) show anti-inflammatory effects . The target compound’s dichloro substitution may align with these trends, though empirical validation is needed.

Biological Activity

2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a dichlorobenzamide moiety and a furan-substituted oxadiazole ring. Its chemical formula is C13H7Cl2N3O3C_{13}H_{7}Cl_{2}N_{3}O_{3} . The presence of both electron-withdrawing and electron-donating groups contributes to its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by Mangalagangothri et al. synthesized a series of oxadiazole derivatives and evaluated their antibacterial and antifungal activities. The results indicated that compounds similar to this compound displayed promising results against various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound 10aStaphylococcus aureus10 µg/mL
Compound 10dEscherichia coli15 µg/mL
This compoundKlebsiella pneumoniae12 µg/mL

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. In vitro studies indicated effective inhibition of fungal strains such as Candida albicans. The mechanism is believed to involve disruption of fungal cell membrane integrity .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has been reported to induce apoptosis in cancer cells through the activation of caspases . This compound's ability to inhibit cell proliferation in various cancer cell lines makes it a candidate for further development in cancer therapy.

Case Study: Apoptosis Induction

A study examined the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with the compound resulted in increased caspase activity and subsequent apoptosis .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets involved in cell signaling pathways related to apoptosis and microbial resistance .

Q & A

Q. Basic

  • ¹H/¹³C NMR :
    • Oxadiazole protons : Look for singlet peaks near δ 8.5–9.0 ppm (C5-H of oxadiazole) .
    • Furan ring : Distinctive peaks at δ 6.3–7.5 ppm (C3-H and C4-H of furan) .
  • ESI-MS : Confirm molecular ion [M+H]⁺ with accurate mass matching the formula (e.g., C₁₅H₉Cl₂N₃O₃).
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

What in vitro assays are recommended for evaluating antimicrobial activity, and how should controls be designed?

Q. Basic

  • Antifungal assays :
    • Strains : Use Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) .
    • Protocol : Broth microdilution (CLSI M27/M38 guidelines) with fluconazole as a positive control.
    • Metrics : Minimum inhibitory concentration (MIC) and IC₅₀ values .
  • Controls : Include solvent (DMSO ≤0.5%) and growth controls to rule out non-specific effects .

How can structural modifications enhance inhibitory potency against fungal CYP51 enzymes?

Q. Advanced

  • Rational design :
    • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to improve binding to CYP51’s hydrophobic active site .
    • Co-crystallization : Use X-ray diffraction (e.g., PDB 6CZH) to identify key interactions, such as hydrogen bonding with Tyr118 or π-π stacking with heme .
  • Case study : VNI derivatives achieved 10-fold potency increases by optimizing substituent bulk and polarity .

How do researchers resolve contradictions in reported biological activities of oxadiazole derivatives?

Q. Advanced

  • Data normalization : Account for assay variability (e.g., incubation time, inoculum size) by cross-referencing with standardized protocols .
  • SAR analysis : Compare substituent impacts. For example:
    • Antifungal activity : The furan-2-yl group in this compound may enhance membrane penetration vs. phenyl analogs .
    • Antitumor activity : Chlorine atoms at positions 2 and 4 on the benzamide improve cytotoxicity in MCF-7 cells .

What computational tools are used to predict pharmacokinetic properties, and how reliable are they?

Q. Advanced

  • Lipinski’s Rule of Five :
    • LogP : Use Molinspiration or SwissADME to calculate logP (target <5).
    • MW : Ensure <500 Da (current compound: ~365 Da) .
  • Metabolism prediction :
    • CYP450 interactions : Simulate using StarDrop or Schrödinger.
    • Limitations : In silico models may underestimate furan ring oxidation, necessitating in vitro microsomal stability assays .

How can crystallography aid in understanding structure-activity relationships?

Q. Advanced

  • Single-crystal X-ray diffraction :
    • Key parameters : Bond lengths (e.g., C=O: ~1.21 Å) and torsion angles reveal conformational stability .
    • Applications : Resolve tautomerism in oxadiazole rings or confirm Z/E configurations in hydrazone derivatives .
  • Case study : Co-crystallization with A. fumigatus CYP51 revealed a critical hydrogen bond between the oxadiazole N and Tyr118 .

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